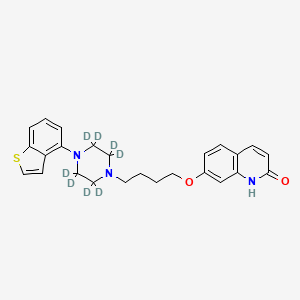
布雷昔普拉唑-d8
描述
Brexpiprazole D8 is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . Brexpiprazole D8 is a serotonin-dopamine activity modulator, acting as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors .
科学研究应用
Brexpiprazole D8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Brexpiprazole.
Biology: Employed in studies investigating the interaction of serotonin and dopamine receptors with antipsychotic drugs.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating psychiatric disorders.
Industry: Applied in the development of new antipsychotic medications with improved pharmacokinetic profiles.
作用机制
Target of Action
Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .
Mode of Action
Brexpiprazole D8 interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, brexpiprazole D8 has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .
Pharmacokinetics
For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of Brexpiprazole D8.
Result of Action
The molecular and cellular effects of Brexpiprazole D8’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .
生化分析
Biochemical Properties
Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. Brexpiprazole D8 also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .
Cellular Effects
Brexpiprazole D8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, Brexpiprazole D8’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of Brexpiprazole D8 involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, Brexpiprazole D8 modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in Brexpiprazole D8 enhances its stability and reduces its metabolic degradation, prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brexpiprazole D8 change over time due to its stability and degradation properties. Studies have shown that Brexpiprazole D8 maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to Brexpiprazole D8 in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of Brexpiprazole D8 vary with different dosages in animal models. At lower doses, Brexpiprazole D8 effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
Brexpiprazole D8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of Brexpiprazole D8 into its metabolites, which are then excreted via urine and feces . The deuterium substitution in Brexpiprazole D8 slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .
Transport and Distribution
Brexpiprazole D8 is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. Brexpiprazole D8’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .
Subcellular Localization
The subcellular localization of Brexpiprazole D8 is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, Brexpiprazole D8 may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
Brexpiprazole D8 is synthesized through a multi-step process involving key intermediates. The synthesis begins with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one . This intermediate is further reacted with benzothiophenepiperazine hydrochloride in the presence of a base such as potassium carbonate to yield Brexpiprazole . The deuterated form, Brexpiprazole D8, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.
Industrial Production Methods
Industrial production of Brexpiprazole D8 involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes the use of solvents like N,N-dimethylacetamide and bases such as sodium carbonate . The reactions are carried out at elevated temperatures to ensure complete conversion of intermediates to the final product. Analytical methods like nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and high-resolution mass spectrometry are used to characterize and confirm the purity of the product .
化学反应分析
Types of Reactions
Brexpiprazole D8 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole D8 can lead to the formation of quinolinone derivatives, while reduction can yield piperazine derivatives.
相似化合物的比较
Brexpiprazole D8 is similar to other atypical antipsychotics like Aripiprazole and Cariprazine. it has unique features that distinguish it from these compounds:
Similar Compounds
- Aripiprazole
- Cariprazine
- Lurasidone
- Risperidone
Brexpiprazole D8’s unique pharmacological profile and improved tolerability make it a valuable addition to the class of atypical antipsychotics.
属性
| Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression. | |
CAS 编号 |
1427049-19-1 |
分子式 |
C25H27N3O2S |
分子量 |
441.6 g/mol |
IUPAC 名称 |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |
InChI 键 |
ZKIAIYBUSXZPLP-IGZDHSKUSA-N |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4 |
规范 SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


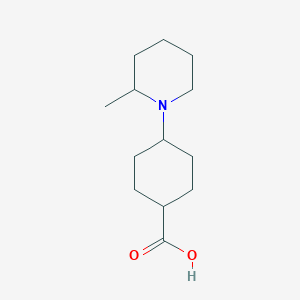

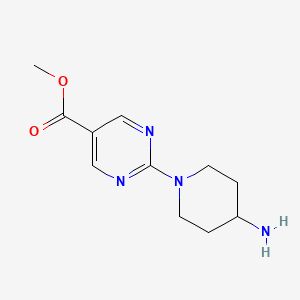
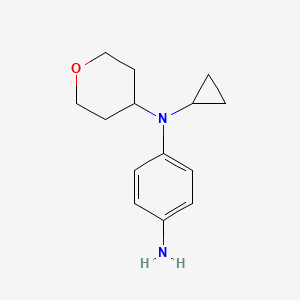
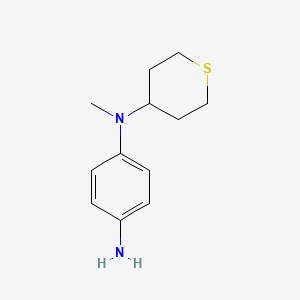
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)
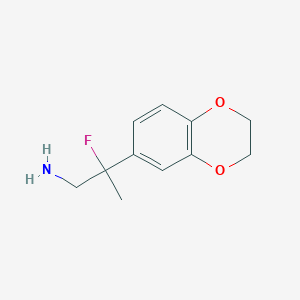
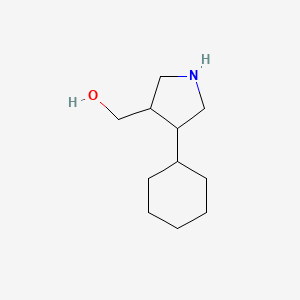
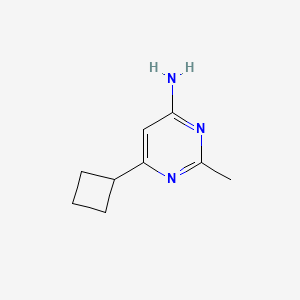
![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

